N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, also known as PD-184352, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide inhibits the MAPK pathway by specifically targeting the extracellular signal-regulated kinase (ERK) 1/2 kinases. ERK1/2 is a key component of the MAPK pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting ERK1/2, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in cancer treatment.
実験室実験の利点と制限
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is a potent and selective inhibitor of the MAPK pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, like all small molecule inhibitors, this compound has limitations in terms of its specificity and potential off-target effects. It is important to carefully control for these factors in experimental design and interpretation.
将来の方向性
There are several potential future directions for research on N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide. One area of interest is in combination therapy with other chemotherapeutic agents, such as immune checkpoint inhibitors. Another potential direction is in the development of more selective inhibitors of the MAPK pathway, which could have fewer off-target effects and potentially greater therapeutic efficacy. Finally, there is interest in exploring the potential use of this compound in other diseases beyond cancer, such as neurodegenerative disorders.
合成法
The synthesis of N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine to form the corresponding amine. This amine is then reacted with 6-bromo-3-pyridazinecarboxylic acid to form the pyridazine intermediate, which is then reacted with morpholine and deprotected to yield the final product.
科学的研究の応用
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic, and colon cancer cells. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and cisplatin.
特性
IUPAC Name |
N,2-diethyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-14-5-6-15(13-17(14)26(23,24)19-4-2)16-7-8-18(21-20-16)22-9-11-25-12-10-22/h5-8,13,19H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCQSDWIVMNPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。